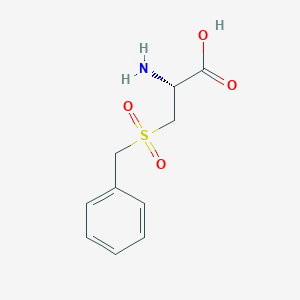

S-Benzyl-L-cysteine Sulfone

Description

Contextualization within Organosulfur Biochemistry and Amino Acid Derivatives

S-Benzyl-L-cysteine sulfone is firmly rooted in the fields of organosulfur biochemistry and the study of amino acid derivatives. As a derivative of L-cysteine, it belongs to a class of molecules fundamental to protein structure and function. rsc.org Cysteine is one of the 20 proteinogenic amino acids, distinguished by its thiol (-SH) side chain, which plays a critical role in forming disulfide bonds that stabilize protein structures. rsc.org

The compound is an organosulfur compound, a broad category of molecules containing carbon-sulfur bonds that are vital in numerous biological processes. Sulfur is an essential nutrient for plants and animals, and its assimilation into organic molecules is a cornerstone of primary metabolism. mdpi.comnih.gov In plants, inorganic sulfate (B86663) is assimilated into L-cysteine, which then serves as a precursor for a multitude of essential sulfur-containing compounds, including the amino acid methionine, coenzymes like biotin (B1667282) and coenzyme A, and prosthetic groups such as iron-sulfur (Fe-S) centers. mdpi.comresearchgate.net The synthesis of L-cysteine is a critical juncture, primarily catalyzed by the enzyme O-acetylserine(thiol) lyase (OAS-TL), which combines a sulfide (B99878) with O-acetylserine (OAS). mdpi.com this compound and its related compounds are studied precisely because they can interact with and modulate such key enzymatic pathways.

Significance in Contemporary Chemical and Biological Research

The significance of this compound in modern research stems largely from its activity as an enzyme inhibitor and its use as a chemical probe to study metabolic pathways.

Biochemical and Synthetic Applications: In biochemical research, this compound serves as a tool to investigate the intricacies of sulfur metabolism. Its ability to inhibit key enzymes allows scientists to study the resulting metabolic shifts and better understand the regulation and integration of metabolic pathways. Furthermore, in the field of chemical synthesis, the sulfone group's stability and reactivity make this compound a useful reagent for creating other sulfone-containing compounds.

Evolution of Research Perspectives on this compound and Related Compounds

The scientific perspective on this compound has evolved from the general study of sulfur-containing amino acids to highly targeted functional investigations. A significant milestone in this evolution was the discovery of related S-benzylcysteine derivatives occurring in nature.

In 2001, researchers isolated two diastereomers of S-benzyl-L-cysteine sulfoxide (B87167)—petiveriin A and petiveriin B—from the roots of the medicinal plant Petiveria alliacea. researchgate.netnih.gov This was a landmark finding, as it represented the first report of naturally occurring S-benzylcysteine derivatives. nih.gov Subsequent research identified a novel alliinase (cysteine sulfoxide lyase) in P. alliacea that specifically acts on these natural sulfoxide substrates. oup.comnih.gov

This discovery of a natural biological context for S-benzylcysteine derivatives spurred further interest. The research focus has since expanded from the characterization of these natural products to the use of synthetic analogs, like S-Benzyl-L-cysteine and its sulfone derivative, as specific molecular probes. Today, these compounds are intentionally synthesized and employed to dissect complex biological systems, such as inhibiting the OAS-TL enzyme to explore the impacts of sulfur deprivation on plant physiology. mdpi.comnih.gov This shift from discovery to application underscores the evolution of these molecules from natural curiosities to indispensable tools in targeted biochemical and agricultural research.

Table 2: Comparison of this compound and Related Compounds This interactive table compares the key features of this compound with its direct precursor and its naturally occurring sulfoxide analog.

| Compound | Key Feature | Primary Role in Research | Natural Occurrence | Reference |

|---|---|---|---|---|

| S-Benzyl-L-cysteine | Thioether (-S-) linkage | Precursor for synthesis; OAS-TL enzyme inhibitor | Detected in trace amounts in Petiveria alliacea | mdpi.comnih.govnih.gov |

| S-Benzyl-L-cysteine Sulfoxide | Sulfoxide (-SO-) linkage | Natural product studied for its biosynthesis and enzymatic degradation | Isolated from Petiveria alliacea as petiveriin A and B | researchgate.netnih.govoup.com |

| This compound | Sulfone (-SO₂-) linkage | Synthetically derived; Studied for its stability and potential as a biochemical tool | Not reported as a natural product | pharmaffiliates.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJQJSZCWGR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628686 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25644-88-6 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of S Benzyl L Cysteine Sulfone

Stereoselective Synthesis Approaches for Chiral S-Benzyl-L-cysteine Derivatives

The synthesis of chiral S-Benzyl-L-cysteine derivatives with high enantiomeric purity is crucial for their application as intermediates in the manufacturing of pharmaceuticals. google.com Conventional synthetic methods often result in racemic mixtures, which are either inactive or may cause undesirable side effects. google.com Consequently, developing stereoselective synthetic routes is a primary focus of research in this area.

Methodologies for Chiral Center Control

Controlling the stereochemistry at the α-carbon is a fundamental challenge in the synthesis of S-aryl cysteine derivatives. google.com One prominent approach involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand, such as (S)-N-benzylproline, have been employed to facilitate the asymmetric synthesis of functionalized amino acids. beilstein-journals.org These complexes create a rigid chiral environment that directs the approach of incoming reagents, leading to high stereoselectivity. beilstein-journals.org The stereochemical outcome is often thermodynamically controlled, relying on the difference in thermodynamic stability between the possible diastereomeric products. beilstein-journals.org

Another strategy is the "memory of chirality" principle, where the inherent chirality of a starting material like a natural α-amino acid is temporarily masked and then restored during the reaction sequence. researchgate.net Additionally, enzymatic methods have been explored for the enantioselective synthesis of S-aryl cysteine, offering high stereochemical control under mild reaction conditions. google.com

Optimization of Reaction Pathways and Yields

In the context of Ni(II)-Schiff base complexes, the introduction of bulky substituents, such as a t-Bu group, on the chiral ligand can enhance the conformational rigidity of the complex. beilstein-journals.org This increased rigidity leads to stronger π-stacking interactions and a higher level of thermodynamically controlled stereoselectivity. beilstein-journals.org Furthermore, such modifications can improve the solubility of the complexes, simplifying the reaction scale-up and product isolation processes. beilstein-journals.org

A recent development in the desulfurative alkylation of cysteine derivatives utilizes a photocatalytic radical approach. acs.org This method employs an arenethiol as a hydrogen atom transfer catalyst and a formate (B1220265) salt to generate a highly reductive CO2 radical anion, which facilitates the C–S bond cleavage under mild, visible-light conditions. acs.org This strategy has proven effective for creating a variety of unnatural amino acids from S-Bz-protected cysteine derivatives. acs.org

Functionalization and Derivatization Strategies for S-Benzyl-L-cysteine Analogues

The functionalization and derivatization of S-Benzyl-L-cysteine and its analogues are key to exploring their biological activities and developing new applications. These modifications can alter the compound's physical, chemical, and biological properties.

Generation of S-Benzyl-L-cysteine Sulfoxide (B87167) Diastereomers

The oxidation of the sulfur atom in S-Benzyl-L-cysteine leads to the formation of S-Benzyl-L-cysteine sulfoxide. This oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (R(S)S(C))-S-benzyl-L-cysteine sulfoxide and (S(S)R(C))-S-benzyl-L-cysteine sulfoxide. researchgate.net These diastereomers, also known as petiveriin A and petiveriin B respectively, have been isolated from the plant Petiveria alliacea. researchgate.netnih.gov

The synthesis of these sulfoxide diastereomers can be achieved through the oxidation of S-Benzyl-L-cysteine using oxidizing agents like hydrogen peroxide. mdpi.com In biological systems, this conversion is catalyzed by cysteine conjugate S-oxidase, an enzyme primarily found in the microsomal fractions of the liver and kidney. nih.gov This enzymatic reaction requires oxygen and NADPH and specifically produces the sulfoxide without further oxidation to the sulfone. nih.gov The relative amounts of the two diastereomers can vary depending on the plant part. psu.edu

| Diastereomer | Absolute Configuration | Natural Source |

| Petiveriin A | (R(S)S(C)) | Petiveria alliacea researchgate.net |

| Petiveriin B | (S(S)R(C)) | Petiveria alliacea researchgate.net |

Formation of Cysteine S-Conjugate Derivatives

Cysteine S-conjugates are formed through the reaction of cysteine with various electrophilic compounds. S-Benzyl-L-cysteine itself is a cysteine S-conjugate. nih.gov The structure of the substituent on the sulfur atom is a critical determinant of the biological activity of these conjugates. nih.gov For instance, electronegative or unsaturated substituents are necessary for the compound to be a substrate for the enzyme cysteine conjugate β-lyase. nih.gov

The synthesis of various S-substituted cysteine derivatives can be achieved through several chemical methods. One common approach is the nucleophilic substitution reaction between L-cysteine and a suitable electrophile, such as benzyl (B1604629) isothiocyanate, to form S-[N-Benzyl(thiocarbamoyl)]-L-cysteine. Another method involves the Michael addition of thiols to dehydroalanine (B155165) derivatives within a Ni(II)-Schiff base complex to yield cysteine derivatives. beilstein-journals.org

Derivatization can also occur at the amino or carboxyl groups of S-Benzyl-L-cysteine. For example, N-acylation can be performed to produce compounds like N-(2-benzylmercaptopropionyl)-S-benzyl-L-cysteine. google.com Esterification of the carboxyl group, for instance, to form S-Benzyl-L-cysteine methyl ester, is another common modification. biosynth.com These derivatizations are often performed to alter the molecule's properties for specific applications, such as improving its utility in peptide synthesis or for analytical purposes. nist.govucl.ac.uk

| Derivative Name | Key Functional Group | Synthetic Method |

| S-[N-Benzyl(thiocarbamoyl)]-L-cysteine | Thiocarbamoyl | Nucleophilic addition of L-cysteine to benzyl isothiocyanate |

| N-(2-benzylmercaptopropionyl)-S-benzyl-L-cysteine | N-acyl | Schotten-Baumann reaction google.com |

| S-Benzyl-L-cysteine methyl ester | Methyl ester | Esterification biosynth.com |

| N-Acetyl-S-benzyl-L-cysteine | N-acetyl | Acetylation |

Polymer Conjugation and Material Science Applications

The conjugation of cysteine and its derivatives, including S-Benzyl-L-cysteine, to polymers is a rapidly growing field in material science, particularly for biomedical applications. nih.gov The unique properties of the cysteine side chain, especially the thiol group, allow for the creation of functional materials with enhanced properties. mdpi.com

Polymer-L-cysteine conjugates have demonstrated significantly increased tissue adhesion, especially mucoadhesion, improved stability at physiological pH, and better drug encapsulation and release profiles. nih.gov These conjugates are generally non-toxic, making them promising candidates for drug delivery systems and tissue engineering. nih.gov

The synthesis of polymers containing cysteine derivatives can be achieved through methods like ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of protected cysteine residues. mdpi.com For example, o-nitrobenzyl-protected cysteine NCA can be polymerized using an amino initiator to create block copolymers. mdpi.com The protecting groups on the thiol can be later removed or modified to impart specific functionalities to the polymer.

The redox activity of the thioether in S-benzyl-L-cysteine can be exploited in the design of "smart" materials. For instance, oxidation of the thioether side chains in a poly(L-cysteine) derivative to the corresponding sulfoxides or sulfones can trigger a hydrophobic-to-hydrophilic transition. mdpi.com This change in polarity can lead to the deconstruction of polymeric micelles, offering a mechanism for controlled drug release. mdpi.com

Crosslinking with Natural Polymers for Biomedical Research

Following a comprehensive review of available scientific literature, no specific research was identified detailing the direct crosslinking of S-Benzyl-L-cysteine Sulfone with natural polymers for biomedical research applications. The existing body of research primarily focuses on the related compound, S-benzyl-L-cysteine (the sulfide (B99878) form), and its use in creating crosslinked materials.

For instance, studies have demonstrated the crosslinking of S-benzyl-L-cysteine with natural polymers like DNA and alginate to form nanogels with potent antibacterial properties. nih.gov In these cases, the primary amine group of S-benzyl-L-cysteine is reacted with aldehyde groups on the modified natural polymer. nih.gov Other research has explored the self-assembly of cyclic dipeptides containing S-benzyl-L-cysteine to form hydrogels. nih.gov

Furthermore, some research has investigated the in situ oxidation of thioether groups within cysteine-containing polypeptides to sulfones. This chemical transformation has been shown to induce changes in the polymer's conformation and self-assembly, leading to the formation of different nanostructures such as vesicles. escholarship.orgacs.org However, this process involves the modification of an existing polymer rather than the use of this compound as a primary crosslinking agent with natural polymers.

The search for methodologies specifically employing this compound as a monomer for crosslinking with natural polymers did not yield any relevant results. Therefore, detailed research findings and data tables for this specific subsection cannot be provided at this time.

Enzymatic Interactions and Metabolic Pathways of S Benzyl L Cysteine Sulfone and Its Analogues

S-Benzyl-L-cysteine Sulfone in Sulfur Metabolism

S-Benzyl-L-cysteine (SBC) and its oxidized form, this compound, are notable for their interaction with sulfur metabolism, particularly in plants. Sulfur is a vital nutrient that plants absorb primarily as inorganic sulfate (B86663) and assimilate into a variety of essential biomolecules. wikipedia.org The disruption of this pathway can have significant physiological consequences. mdpi.com Studies have shown that SBC acts as an inhibitor of the sulfur assimilation pathway, affecting the synthesis of proteins and the activation of enzymes. nih.gov This interference can lead to reduced growth and photosynthetic capacity in plants. nih.gov

The assimilation of sulfur in plants involves the reduction of sulfate to sulfide (B99878), which is then incorporated into the amino acid L-cysteine. wikipedia.orgmdpi.com This process is a critical juncture connecting sulfur, carbon, and nitrogen metabolism. researchgate.net The enzyme O-acetylserine(thiol) lyase (OAS-TL) is central to this pathway, catalyzing the formation of L-cysteine from O-acetylserine (OAS) and sulfide. mdpi.com

Research has identified S-benzyl-L-cysteine (SBC) as a potent inhibitor of OAS-TL. mdpi.comresearchgate.net By targeting this key enzyme, SBC effectively disrupts the sulfur assimilation pathway, leading to a deficiency in L-cysteine and other assimilated sulfur compounds. mdpi.com This inhibition has been observed in various plant species, including maize and Ipomoea grandifolia, where it results in stunted growth and chlorosis. mdpi.comnih.gov The limitation of assimilated sulfur directly impacts the synthesis of essential components for plant life, including proteins and prosthetic groups necessary for photosynthesis. nih.gov

The synthesis of L-cysteine is the foundational step for the production of most other sulfur-containing organic molecules in plants. wikipedia.org L-cysteine serves as the sulfur donor for the synthesis of methionine, another crucial sulfur-bearing amino acid, through the transsulfuration pathway. wikipedia.org Both cysteine and methionine are fundamental building blocks for proteins, and their thiol groups are vital for the structure, conformation, and function of many enzymes. wikipedia.org

By inhibiting L-cysteine synthesis, S-benzyl-L-cysteine and its derivatives disrupt the entire cascade of intermediary metabolism for sulfur-containing amino acids. nih.gov The reduced availability of L-cysteine directly limits the production of methionine, glutathione (B108866), and various other essential metabolites. mdpi.com This disruption compromises numerous physiological processes, including protein synthesis and the plant's capacity to manage oxidative stress, ultimately affecting growth and development. nih.govresearchgate.net

Cysteine S-Conjugate β-Lyase Activity

Cysteine S-conjugate β-lyases are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a significant role in the metabolism of cysteine S-conjugates. nih.govnih.gov These enzymes are not dedicated to a single substrate but can act on a wide range of L-cysteine S-conjugates, particularly those with a good leaving group attached to the sulfur atom. nih.govcreative-enzymes.com Their activity is of considerable interest as it can represent a bioactivation pathway for certain xenobiotics. nih.govresearchgate.net Mammalian β-lyases are often enzymes involved in general amino acid metabolism that catalyze β-elimination as a non-physiological side reaction. nih.gov S-benzyl-L-cysteine has been reported to be a substrate for β-lyase-mediated cleavage, yielding pyruvate (B1213749). google.comgoogle.com

The mechanism proceeds through several steps:

The enzyme, utilizing its PLP cofactor, catalyzes the cleavage of the C-S bond in the L-cysteine S-conjugate substrate. creative-enzymes.com This initial enzymatic step releases a thiol (RSH) and an aminoacrylate intermediate. nih.govnih.gov

The aminoacrylate is unstable and subsequently tautomerizes non-enzymatically to form an iminopropionate. nih.gov

Finally, the iminopropionate undergoes spontaneous hydrolysis to yield pyruvate and ammonia. nih.govwikipedia.org

This β-elimination pathway effectively diverts the cysteine S-conjugate away from the mercapturate pathway, which would typically lead to its excretion. nih.govresearchgate.net

Cysteine S-conjugate β-lyases exhibit broad substrate specificity, acting on various S-substituted cysteine conjugates. creative-enzymes.comuniprot.org Several mammalian PLP-dependent enzymes, including kynureninase and glutamine transaminase K, have been identified as possessing β-lyase activity. nih.govresearchgate.net The specific activity can vary depending on the enzyme, the substrate, and the tissue in which it is found. researchgate.net For example, with S-(2-benzothiazolyl)-L-cysteine as a substrate, about two-thirds of the total β-lyase activity in rat kidney cortex is found in the cytosolic fraction. researchgate.net

While extensive kinetic data for this compound itself is limited, data for its precursor and related analogues provide insight into the enzymatic interactions. The enzyme from Corynebacterium striatum cleaves S-benzyl-L-cysteine. uniprot.org Furthermore, studies on related enzymes that act on sulfoxides, such as N-acetyl-S-alkylcysteine sulfoxide (B87167) monooxygenase, show a clear affinity for S-benzyl derivatives.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Source |

|---|---|---|---|---|

| N-acetyl-S-alkylcysteine sulfoxide monooxygenase (CmoJ) | N-acetyl-S-benzyl-L-cysteine sulfoxide | 7.1 | 2.66 | uniprot.org |

| N-acetyl-S-alkylcysteine sulfoxide monooxygenase (CmoJ) | N-acetyl-S-(p-hydroxybenzyl)cysteine sulfoxide | 6.4 | 1.92 | uniprot.org |

| N-acetyl-S-alkylcysteine sulfoxide monooxygenase (CmoJ) | N-acetyl-S-(p-methoxybenzyl)cysteine sulfoxide | 4.76 | 1.73 | uniprot.org |

The reaction catalyzed by cysteine S-conjugate β-lyases does not always proceed without consequence to the enzyme itself. In some cases, the enzyme can be inactivated by the products of the reaction it catalyzes. nih.gov This process, known as syncatalytic inactivation or mechanism-based inactivation, is a crucial aspect of the enzyme's function and regulation. nih.govresearchgate.net

One proposed mechanism involves the reactive thiol fragment that is released during the β-elimination reaction. If this thiol is highly reactive, it can form a covalent bond with amino acid residues within the enzyme's active site, such as a lysine (B10760008) residue, leading to irreversible inactivation. researchgate.net Additionally, certain β-substituted amino acids, such as β-chloro-L-alanine and S-(2-nitrophenyl)-L-cysteine, have been identified as mechanism-based inactivators of kynureninase, an enzyme that exhibits β-lyase activity. google.com These substrates react with the enzyme to give pyruvate and ammonia, but a certain number of turnovers lead to the formation of an inactive enzyme complex. google.com The propensity for inactivation varies depending on the specific enzyme and the nature of the cysteine S-conjugate substrate. researchgate.net

O-Acetylserine(thiol) Lyase (OAS-TL) Inhibition by S-Benzyl-L-cysteine

O-Acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine synthase complex, is responsible for the synthesis of L-cysteine. preprints.orgmdpi.com This process is vital for plant growth as L-cysteine is a precursor to many essential sulfur-containing compounds. preprints.orgmdpi.com The inhibition of this enzyme can have significant impacts on plant physiology.

Non-Competitive Inhibition Kinetics of OAS-TL by S-Benzyl-L-cysteine

S-Benzyl-L-cysteine (SBC) has been identified as a non-competitive inhibitor of OAS-TL. nih.gov In silico studies have shown that SBC has a strong affinity for the active site of the enzyme. nih.gov Experimental data from in vitro assays using OAS-TL from Arabidopsis thaliana expressed in Escherichia coli confirmed this inhibitory action. nih.gov

The inhibition constants for SBC were determined to be:

Kic (competitive inhibition constant): 4.29 mM nih.gov

Kiu (uncompetitive inhibition constant): 5.12 mM nih.gov

| Inhibition Constant | Value (mM) | Reference |

|---|---|---|

| Kic | 4.29 | nih.gov |

| Kiu | 5.12 | nih.gov |

Impact on L-Cysteine Biosynthesis Pathways

The inhibition of OAS-TL by SBC directly disrupts the biosynthesis of L-cysteine. mdpi.comnih.gov This disruption has been shown to have significant consequences for plant growth and development. mdpi.comnih.gov By limiting the availability of L-cysteine, SBC compromises the assimilation of sulfur, a critical element for the synthesis of proteins, coenzymes, and other sulfated compounds. nih.govnih.gov

Studies on various plant species, including maize and Ipomoea grandifolia, have demonstrated that exposure to SBC leads to reduced growth. mdpi.comnih.gov This growth inhibition is a direct result of the diminished L-cysteine synthesis. nih.gov As evidence of this mechanism, supplementing the growth medium with L-cysteine was found to alleviate the inhibitory effects of SBC on plant growth. nih.gov The lack of assimilated sulfur can cause stunted growth and chlorosis, especially in younger plants. mdpi.com

Furthermore, the inhibition of L-cysteine biosynthesis by SBC has been shown to impair photosynthesis by affecting gas exchange and chlorophyll (B73375) a fluorescence. preprints.orgmdpi.com This is hypothesized to be due to dysfunctions in sulfur-containing components of the photosynthetic electron transport chain, such as the cytochrome b6f complex, ferredoxin, and iron-sulfur (Fe-S) centers. mdpi.comnih.gov This disruption leads to a decrease in photosynthetic efficiency and an increase in oxidative stress. preprints.orgmdpi.com

Alliinase (Cysteine Sulfoxide Lyase) Enzymology

Alliinase (EC 4.4.1.4), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a cysteine sulfoxide lyase. nih.govnih.gov This enzyme is responsible for the characteristic flavors and odors of Allium species like garlic and onions. wikipedia.org It catalyzes the cleavage of the carbon-sulfur bond in S-alk(en)yl-L-cysteine sulfoxides. mdpi.comitjfs.com

Kinetic Studies with S-Benzyl-L-cysteine Sulfoxide as a Substrate

S-Benzyl-L-cysteine sulfoxide has been identified as a natural substrate for alliinase found in the medicinal plant Petiveria alliacea. nih.govoup.com Kinetic studies have revealed that both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are dependent on the structure of the substrate. nih.govresearchgate.net The alliinase from P. alliacea shows a preference for its naturally occurring substrates, including S-benzyl-L-cysteine sulfoxide. nih.govresearchgate.net

The activation energy for the reaction of this alliinase with S-benzyl-L-cysteine sulfoxide is 64.6 kJ mol-1. nih.govoup.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy | 64.6 kJ mol-1 | nih.govoup.comresearchgate.net |

Enzyme Structure-Function Relationships and Cofactor Roles

Alliinase is a glycoprotein (B1211001) that exists as a homodimer. nih.gov The alliinase isolated from Petiveria alliacea is a heteropentameric glycoprotein. nih.gov It is composed of two alpha-subunits, one beta-subunit, one gamma-subunit, and one delta-subunit, with the alpha- and beta-subunits being glycosylated. nih.gov

The enzyme relies on pyridoxal 5'-phosphate (PLP) as a cofactor for its catalytic activity. nih.govwikipedia.org The PLP cofactor is covalently bound to a lysine residue in the active site of the enzyme, forming an internal aldimine. researchgate.net The active site is located at the interface of the dimer and includes residues from both subunits. researchgate.net The structure of the active site cavity in the apo-form (without the cofactor) is very similar to the holo-form (with the cofactor). nih.gov

Biosynthesis of Thiosulfinates and Sulfenic Acids

The enzymatic reaction catalyzed by alliinase on S-alk(en)yl-L-cysteine sulfoxides, such as S-benzyl-L-cysteine sulfoxide, results in the formation of sulfenic acids, pyruvic acid, and ammonia. mdpi.comitjfs.comoup.com The sulfenic acids are highly reactive and unstable intermediates. nih.govresearchgate.net

These sulfenic acids then undergo a spontaneous condensation reaction, where two molecules combine to form a thiosulfinate. itjfs.comnih.govresearchgate.net For instance, the reaction of alliinase with S-benzyl-L-cysteine sulfoxide produces S-benzyl phenylmethanethiosulfinate. nih.govoup.com This process is the basis for the production of biologically active compounds like allicin (B1665233) from alliin (B105686) in garlic. nih.govwikipedia.org The formation of thiosulfinates is a non-enzymatic step that follows the initial enzymatic cleavage by alliinase. mdpi.com

Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 Mediated Oxidations

The oxidation of sulfur-containing compounds is a critical metabolic process. For cysteine S-conjugates like S-Benzyl-L-cysteine, this transformation is primarily mediated by specific enzyme families, with Flavin-Containing Monooxygenases (FMOs) playing a prominent role.

The enzymatic S-oxidation of S-Benzyl-L-cysteine (SBC) results in the formation of its corresponding sulfoxide, S-Benzyl-L-cysteine sulfoxide. sigmaaldrich.comresearchgate.net This reaction is catalyzed by a cysteine conjugate S-oxidase activity found predominantly in the microsomal fractions of the liver and kidney. researchgate.net Studies have provided clear evidence that this S-oxidase activity is associated with Flavin-Containing Monooxygenases (FMOs). researchgate.net Specifically, FMO1 has been directly linked to the S-oxidase activity for several cysteine S-conjugates, including S-Benzyl-L-cysteine. nih.gov

| Substrate | Enzyme System | Primary Product | Key Findings |

|---|---|---|---|

| S-Benzyl-L-cysteine | Cysteine conjugate S-oxidase (FMO-associated) in liver and kidney microsomes | S-Benzyl-L-cysteine sulfoxide | Reaction is NADPH-dependent; No this compound detected. sigmaaldrich.comresearchgate.net Cytochrome P-450 inhibitors do not affect the reaction rate. researchgate.net |

The oxidation of the sulfur atom in S-Benzyl-L-cysteine creates a new chiral center, allowing for the formation of two diastereomeric sulfoxides. The enzymatic nature of this oxidation often results in stereoselectivity, where one diastereomer is preferentially produced. Different FMO isoforms have been shown to exhibit distinct stereoselectivities in the sulfoxidation of various substrates. For example, in the case of methionine sulfoxidation, cDNA-expressed rabbit FMO1, FMO2, and FMO3 each produce different diastereomeric ratios of methionine sulfoxide. researchgate.net FMO3, in particular, formed the d-sulfoxide in nearly 8-fold higher concentrations than the l-diastereomer. researchgate.net

Similarly, studies on plant-based FMOs have demonstrated high stereoselectivity. A flavin-containing monooxygenase identified in garlic (AsFMO1) catalyzes the S-oxygenation of S-allyl-L-cysteine to almost exclusively yield one specific stereoisomer of alliin (S-allyl-L-cysteine sulfoxide). researchgate.net This indicates that the specific FMO isoform involved in the metabolism of S-Benzyl-L-cysteine likely dictates the stereochemical outcome of the resulting sulfoxide.

Kynureninase Interactions

Kynureninase is a pyridoxal-5'-phosphate (PLP) dependent enzyme involved in the tryptophan catabolism pathway. nih.gov Certain analogues of S-Benzyl-L-cysteine, particularly sulfones, have been identified as potent inhibitors of this enzyme.

S-aryl-L-cysteine sulfones have been investigated as inhibitors of kynureninase. nih.gov These compounds are proposed to act as potent inhibitors because they are structural analogues of a putative gem-diolate intermediate formed during the normal enzymatic reaction catalyzed by kynureninase. nih.gov

The inhibitory potency of these compounds can vary significantly depending on substitutions on the aryl ring and the species from which the enzyme is derived. A key example is S-(2-aminophenyl)-L-cysteine sulfone, which was found to be a considerably potent inhibitor of bacterial kynureninase from Pseudomonas fluorescens, with a reported inhibition constant (Ki) of approximately 70 nM. google.com The formation of the sulfone from the corresponding sulfide enhances inhibitory activity; S-(2-aminophenyl)-L-cysteine showed a Ki of 2.2 μM, a 318-fold decrease in potency compared to its sulfone counterpart. google.com

However, the same compound, S-(2-aminophenyl)-L-cysteine S,S-dioxide (sulfone), is a relatively weak inhibitor of rat liver kynureninase, with a Ki value of 10 μM. nih.govresearchgate.net This highlights a significant species-dependent difference in inhibitor potency. For the human enzyme, the presence of a 3-hydroxy group on the phenyl ring appears critical for strong binding. researchgate.net

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| S-(2-aminophenyl)-L-cysteine sulfone (S,S-dioxide) | Pseudomonas fluorescens | ~70 nM | google.com |

| S-(2-aminophenyl)-L-cysteine sulfone (S,S-dioxide) | Rat Liver | 10 μM | nih.govresearchgate.net |

| S-(2-aminophenyl)-L-cysteine | Pseudomonas fluorescens | 2.2 μM | google.com |

Molecular and Cellular Mechanisms of Action of S Benzyl L Cysteine Sulfone and Its Analogues

Effects on Cellular Bioenergetics and Redox Homeostasis

The interaction of S-Benzyl-L-cysteine Sulfone (SBCS) and its analogues with cellular energy processes and the delicate balance of redox states is a critical aspect of their biological activity. These compounds have been shown to disrupt fundamental cellular functions, leading to significant physiological consequences, particularly in plant systems.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

This compound and its precursor, S-Benzyl-L-cysteine (SBC), are known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). This disruption of cellular redox homeostasis is a key element of their phytotoxic effects. In plant studies, treatment with the analogue SBC has been shown to significantly increase markers of lipid peroxidation. For instance, levels of malondialdehyde and conjugated dienes, which indicate cellular damage from oxidative stress, were reported to increase by 30% and 61%, respectively, in plants treated with SBC. The generation of ROS is a consequence of the disruption of metabolic pathways, including the inhibition of enzymes involved in sulfur assimilation. This leads to a state of oxidative stress that can impair growth and photosynthetic capacity.

The table below, derived from studies on the analogue S-Benzyl-L-cysteine, illustrates the impact on markers of oxidative stress.

| Oxidative Stress Marker | Control | S-Benzyl-L-cysteine Treated | Percentage Increase |

| Reactive Oxygen Species | Baseline | Increased | 55% |

| Malondialdehyde | Baseline | Increased | 30% |

| Conjugated Dienes | Baseline | Increased | 61% |

Note: Data presented is from studies on S-Benzyl-L-cysteine (SBC), an analogue of this compound. mdpi.comresearchgate.net

Disruption of Photosynthetic Electron Transport Chain Components

This compound and its analogues can significantly impair photosynthesis by disrupting the photosynthetic electron transport chain. mdpi.com This interference leads to a reduction in the rate of CO₂ assimilation and contributes to the generation of ROS. Studies on the analogue S-Benzyl-L-cysteine have demonstrated a notable decrease in the efficiency of photosystem II (PSII), as evidenced by reductions in the maximum fluorescence yield (Fm) and variable fluorescence (Fv) by 14% and 15%, respectively. mdpi.com This indicates damage to the photosynthetic apparatus. mdpi.com

The disruption extends to other components of the electron transport chain, including the cytochrome b6f complex and ferredoxin, which are crucial for electron flow and the generation of ATP and NADPH. mdpi.comnih.gov The inhibition of sulfur assimilation by these compounds is thought to be a primary cause of these dysfunctions, as sulfur is an essential component of iron-sulfur (Fe-S) centers within these photosynthetic complexes. mdpi.com

The following table summarizes the inhibitory effects on key photosynthetic parameters based on research on the analogue S-Benzyl-L-cysteine.

| Photosynthetic Parameter | Description | Percentage Decrease |

| PNmax | Light-saturated net photosynthetic rate | 24% |

| Vcmax | Maximum carboxylation rate of Rubisco | 23% |

| J | Electron transport rate | 19% |

| TPU | Triose phosphate (B84403) utilization | 20% |

| ΦPSII | Quantum yield of photosystem II photochemistry | 19% |

| ETR | Electron transport rate through PSII | 19% |

| Fv/Fm | Maximum quantum efficiency of PSII | 15% |

Note: Data presented is from studies on S-Benzyl-L-cysteine (SBC), an analogue of this compound. mdpi.comresearchgate.net

Modulation of Enzyme Activities and Protein Function

The biological effects of this compound and its analogues are also mediated through their interaction with and modulation of various enzymes and proteins, leading to widespread cellular impacts.

Interactions with Signaling Pathways

The cellular effects of this compound and its analogues are also linked to their interactions with various signaling pathways. While specific signaling cascades directly modulated by the sulfone are not extensively detailed in the available literature, the known enzymatic interactions provide clues to its potential signaling roles. The metabolism of this compound by enzymes like cysteine conjugate S-oxidase can lead to the formation of reactive intermediates that may interact with signaling molecules. Furthermore, the induction of oxidative stress is a well-known trigger for a variety of cellular signaling pathways aimed at mitigating cellular damage and restoring homeostasis.

Investigation of Neurobiological Mechanisms

The neurobiological mechanisms of this compound and its analogues, particularly sulfur-containing amino acids like S-allyl-L-cysteine (SAC), have been investigated for their neuroprotective potential. Research indicates that the beneficial effects of these compounds extend beyond simple antioxidant activity. researchgate.netnih.gov Studies have demonstrated that SAC provides significant protection against neurotoxicity induced by endoplasmic reticulum (ER) stress in cultured rat hippocampal neurons and organotypic hippocampal slice cultures. researchgate.netnih.gov ER stress is implicated in a variety of neurological disorders, including brain ischemia, Alzheimer's disease, and Parkinson's disease. researchgate.netnih.gov

Analogues of SAC, such as S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have also been shown to possess potent neuroprotective properties. nih.govspandidos-publications.com In fact, studies on cultured rat hippocampal neurons revealed that the protective effects of SEC and SPC against ER stress-induced neurotoxicity were more potent than those of SAC. nih.govspandidos-publications.com Furthermore, these cysteine-containing compounds have demonstrated neuroprotective capabilities in animal models of neurodegenerative diseases. For instance, SAC, SEC, and SPC have been shown to decrease the production of amyloid-β peptide in the brains of mice in a model of aging. nih.govspandidos-publications.com They have also been observed to protect dopaminergic neurons from injury in a murine model of Parkinson's disease, suggesting a broad range of action within the central nervous system. researchgate.netnih.gov A central aspect of their neuroprotective mechanism appears to be the direct suppression of calpain activity. nih.govspandidos-publications.com

Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Glutamate)

Cysteine-containing compounds and their metabolites can significantly modulate key neurotransmitter systems, including the glutamate (B1630785) and dopamine pathways. L-cysteine sulfinate, a structural analogue, has been proposed as a potential neurotransmitter itself, as it interacts with specific high-affinity receptor sites in the brain. nih.gov Research has shown L-cysteine sulfinate to be a more potent inhibitor of binding at these sites than L-glutamate, indicating a strong interaction with excitatory pathways. nih.gov Furthermore, L-cysteine sulfinic acid acts as an endogenous agonist of metabotropic glutamate receptors (mGluRs) that are linked to the activation of the enzyme phospholipase D (PLD). plos.org This signaling pathway is a point of convergence for both glutamatergic and dopaminergic systems. plos.org

The interplay with the dopamine system is critical. The neuroprotective effects of hydrophilic cysteine-containing compounds have been specifically noted in the context of dopaminergic neuron injury in models of Parkinson's disease. nih.gov L-cysteine can also directly alter the oxidation chemistry of dopamine, a process of potential relevance to the pathology of idiopathic Parkinson's disease. nih.gov

Another layer of modulation comes from hydrogen sulfide (B99878) (H₂S), a gasotransmitter produced endogenously from L-cysteine by enzymes like cystathionine-β-synthase (CBS). mdpi.comphysiology.orgmdpi.com In the central nervous system, H₂S functions as a neuromodulator and has been shown to augment synaptic neurotransmission and glutamate release, further highlighting the influence of cysteine metabolism on excitatory signaling. physiology.org

Table 1: Effects of Cysteine-Related Compounds on Neurotransmitter Systems

| Compound/Metabolite | Target System | Observed Effect | Reference |

|---|---|---|---|

| L-Cysteine Sulfinate | Excitatory Receptors | Binds to specific receptors with high affinity; more potent than L-glutamate in binding inhibition. | nih.gov |

| L-Cysteine Sulfinic Acid | Glutamate System | Acts as an agonist of metabotropic glutamate receptors (mGluRs) linked to phospholipase D (PLD). | plos.org |

| Cysteine-Containing Compounds (General) | Dopamine System | Exert neuroprotective effects on dopaminergic neurons in Parkinson's disease models. | nih.gov |

| L-Cysteine | Dopamine Chemistry | Diverts the oxidation pathway of dopamine, scavenging the o-quinone product. | nih.gov |

Calpain Activity Modulation by Cysteine-Containing Compounds

Calpains are a family of calcium-dependent cysteine proteases that, under normal conditions, are involved in cellular processes like signal transduction and cell motility through limited proteolysis of substrate proteins. d-nb.infoigakuken.or.jpresearchgate.net However, the inappropriate activation of calpain due to excessive intracellular calcium levels is implicated in the pathology of various human disorders, including neurodegenerative diseases like Alzheimer's and cerebral ischemia. researchgate.net The modulation of calpain activity therefore represents a key therapeutic strategy.

A primary neuroprotective mechanism of S-allyl-L-cysteine (SAC) and its analogues is the direct inhibition of calpain. spandidos-publications.com Research has demonstrated that SAC's ability to protect neurons from ER stress-induced death is attributable, at least in part, to its direct suppression of calpain activity. nih.govspandidos-publications.com This inhibition occurs via the binding of SAC to the Ca²⁺-binding domain of the calpain enzyme. nih.govspandidos-publications.com In cell-free assays, SAC was shown to inhibit calpain activity in a concentration-dependent manner. spandidos-publications.com

Structure-activity relationship studies reveal that modifications to the side-chain of cysteine analogues influence their neuroprotective potency. The side-chain-modified derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) were found to be even more potent than SAC in protecting cultured rat hippocampal neurons from ER stress-induced neurotoxicity, suggesting that the nature of the S-alkyl group is a key determinant of this biological activity. nih.govspandidos-publications.com

Table 2: Comparative Neuroprotective Potency of Cysteine-Containing Compounds via Calpain Modulation

| Compound | Relative Potency against ER Stress-Induced Neurotoxicity | Mechanism of Action | Reference |

|---|---|---|---|

| S-allyl-L-cysteine (SAC) | Effective | Direct inhibition of calpain activity by binding to its Ca²⁺-binding domain. | nih.govspandidos-publications.com |

| S-ethyl-L-cysteine (SEC) | More potent than SAC | Presumed to be a more effective inhibitor of calpain activity. | nih.govspandidos-publications.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| S-allyl-L-cysteine (SAC) |

| S-ethyl-L-cysteine (SEC) |

| S-propyl-L-cysteine (SPC) |

| L-cysteine |

| L-cysteine sulfinate |

| L-cysteine sulfinic acid |

| Dopamine |

| L-glutamate |

| Hydrogen Sulfide (H₂S) |

| Calpeptin |

| ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) |

| PD150606 |

| Homocysteine |

| Cystathionine |

Toxicological Research and Implications of S Benzyl L Cysteine Sulfone and Analogues

Mechanisms of Phytotoxicity

S-Benzyl-L-cysteine (SBC), a precursor to S-Benzyl-L-cysteine sulfone, has been identified as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an essential enzyme in the cysteine synthase complex responsible for L-cysteine biosynthesis in plants. mdpi.comresearchgate.netsciety.org By disrupting this pathway, SBC and its analogues can induce significant phytotoxic effects, impairing plant growth and critical physiological processes. mdpi.comsciety.orgresearchgate.net

Impairment of Plant Growth and Development

The inhibition of OAS-TL by SBC leads to a deficiency in L-cysteine, a fundamental component for the synthesis of proteins and other sulfur-containing compounds vital for plant development. mdpi.comsciety.org This disruption of sulfur assimilation directly results in stunted growth. researchgate.net Studies on Ipomoea grandifolia have demonstrated that exposure to SBC leads to observable growth reduction and chlorosis, particularly in the true leaves. researchgate.net The compromised ability to produce essential sulfur-containing biomolecules, such as the iron-sulfur (Fe-S) centers, ferredoxin, and the cytochrome b6f complex, undermines the entire photosynthetic electron transport chain, leading to diminished growth. mdpi.comsciety.orgresearchgate.net

Effects on Gas Exchange and Chlorophyll (B73375) Fluorescence in Plants

The phytotoxicity of S-Benzyl-L-cysteine extends to significant disruptions in photosynthesis. mdpi.com Exposure to SBC has been shown to negatively impact gas exchange parameters and chlorophyll a fluorescence, indicating damage to the photosynthetic apparatus. mdpi.comresearchgate.netresearchgate.net

In studies with Ipomoea grandifolia, SBC treatment resulted in substantial decreases across several key photosynthetic metrics. mdpi.comresearchgate.netsciety.org These reductions indicate a compromised capacity for CO2 assimilation and electron transport, ultimately hindering the plant's ability to produce energy through photosynthesis. mdpi.com

The following interactive table summarizes the observed effects of SBC on key photosynthetic and oxidative stress parameters in Ipomoea grandifolia.

| Parameter | Type | Organ/Process Affected | Observed Effect | Percentage Change (%) | Reference |

| Photosynthetic Parameters | |||||

| Light-saturated net photosynthetic rate (PNmax) | Gas Exchange | Photosynthesis | Decrease | 24 | mdpi.comresearchgate.netsciety.org |

| Light-saturation point (LSP) | Gas Exchange | Photosynthesis | Decrease | 22 | mdpi.comresearchgate.netsciety.org |

| Maximum carboxylation rate of Rubisco (Vcmax) | Gas Exchange | Photosynthesis | Decrease | 23 | mdpi.comresearchgate.netsciety.org |

| Electron transport rate (J) | Gas Exchange | Photosynthesis | Decrease | 19 | mdpi.comresearchgate.netsciety.org |

| Triose phosphate (B84403) utilization (TPU) | Gas Exchange | Photosynthesis | Decrease | 20 | mdpi.comresearchgate.netsciety.org |

| Stomatal conductance (gs) | Gas Exchange | Photosynthesis | Decrease | 34 | mdpi.comresearchgate.netsciety.org |

| Quantum yield of photosystem II photochemistry (ϕPSII) | Chlorophyll Fluorescence | Photosystem II | Decrease | 19 | mdpi.comresearchgate.netsciety.org |

| Electron transport rate through PSII (ETR) | Chlorophyll Fluorescence | Photosystem II | Decrease | 19 | mdpi.comresearchgate.netsciety.org |

| Photochemical quenching coefficient (qP) | Chlorophyll Fluorescence | Photosystem II | Decrease | 12 | mdpi.comresearchgate.netsciety.org |

| Maximum fluorescence yield (Fm) | Chlorophyll Fluorescence | Photosynthetic Apparatus | Decrease | 14 | mdpi.comresearchgate.netsciety.org |

| Variable fluorescence (Fv) | Chlorophyll Fluorescence | Photosynthetic Apparatus | Decrease | 15 | mdpi.comresearchgate.netsciety.org |

| Chlorophyll (SPAD index) | Pigment Content | Photosynthetic Apparatus | Decrease | 15 | mdpi.comresearchgate.netsciety.org |

| Oxidative Stress Markers | |||||

| Malondialdehyde | Lipid Peroxidation | Roots | Increase | 30 | researchgate.netsciety.org |

| Reactive oxygen species | Oxidative Stress | Roots | Increase | 55 | researchgate.netresearchgate.net |

| Conjugated dienes | Lipid Peroxidation | Roots | Increase | 61 | researchgate.netsciety.org |

Neurotoxicological Investigations of Cysteine Derivatives

While the phytotoxicity of this compound and its analogues is a primary area of research, the neurotoxic potential of related cysteine derivatives, particularly L-cysteine itself, has also been investigated.

Mechanisms of L-Cysteine Excitotoxicity

L-cysteine has been shown to exhibit neurotoxic properties, primarily by acting as an excitotoxin. nih.govresearchgate.netnih.gov Its neurotoxicity is largely mediated through the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. nih.govresearchgate.netnih.gov Although L-cysteine lacks the typical structure of an excitotoxin, it can potentiate the influx of calcium ions (Ca2+) triggered by NMDA, an effect that can be blocked by NMDA antagonists. researchgate.net The excitotoxic potency of L-cysteine is significantly enhanced in the presence of bicarbonate ions. nih.govwustl.edu

Several mechanisms have been proposed to explain L-cysteine's excitotoxic effects, including:

Chelation of Zinc ions (Zn2+): By chelating Zn2+, which normally blocks the NMDA receptor-ionophore, L-cysteine can lead to its overactivation. researchgate.netresearchgate.net

Direct Interaction with NMDA Receptor Redox Sites: L-cysteine may directly interact with the redox-sensitive sites on the NMDA receptor. researchgate.net

Generation of Free Radicals: The autoxidation of L-cysteine can produce reactive oxygen species (ROS), contributing to neuronal damage. researchgate.net

Formation of Toxic Oxidized Cysteine Derivatives

The oxidation of cysteine can lead to the formation of more potent neurotoxic compounds. researchgate.netresearchgate.net The thiol group of cysteine is susceptible to oxidation, forming various derivatives, including sulfenic acid (RSOH), sulfinic acid (RSO2H), and sulfonic acid (RSO3H). wikipedia.orgnih.govfrontiersin.org The formation of these oxidized derivatives is a key aspect of both normal cellular signaling and pathological processes. frontiersin.orgnih.gov

Under conditions of oxidative stress, the irreversible oxidation of cysteine to its sulfinic and sulfonic acid forms can occur. nih.gov These highly oxidized derivatives, such as L-cysteine-sulfinic acid, possess direct excitotoxic properties. researchgate.net The accumulation of such oxidized protein conformers is associated with aging and may play a role in the development of amyloid formations in neurodegenerative diseases. nih.gov Research suggests that even the oxidation of a single cysteine residue can be sufficient to destabilize a protein and promote aggregation. nih.gov

Role in Xenobiotic Metabolism and Detoxification Pathways

S-aryl-L-cysteine derivatives, including S-benzyl-L-cysteine, are important compounds for studying the metabolic pathways of foreign compounds (xenobiotics). google.com The metabolism of this compound primarily occurs in the liver and kidneys.

A key enzyme in this process is cysteine conjugate S-oxidase, which is predominantly located in the microsomal fractions of these organs. This enzyme catalyzes the oxidation of S-benzyl-L-cysteine to its sulfoxide (B87167) form, a critical step in the detoxification pathway for sulfur-containing compounds. This reaction facilitates their subsequent metabolism and excretion.

Furthermore, in some bacteria, a cysteine salvage pathway exists to recover cysteine from S-alkylated forms, which can be generated during the detoxification of various electrophiles. uniprot.orgdrugbank.comnih.gov This pathway involves the cleavage of N-acetyl-S-benzyl-L-cysteine sulfoxide, demonstrating the diverse metabolic roles of these compounds across different organisms. uniprot.orgdrugbank.comnih.gov

Cysteine Conjugate S-Oxidation and β-Lyase Pathways

The metabolic pathways of S-benzyl-L-cysteine and its analogues are of significant toxicological interest, primarily involving two key enzymatic processes: S-oxidation and the cysteine conjugate β-lyase pathway. These pathways can lead to either detoxification or bioactivation of the parent compound.

The S-oxidation of cysteine S-conjugates is a critical step in their metabolism. Rabbit liver microsomes have been shown to catalyze the NADPH- and time-dependent S-oxidation of S-benzyl-L-cysteine (SBC) to its corresponding sulfoxide. researchgate.net This reaction is largely mediated by flavin-containing monooxygenases (FMOs), with studies using cDNA-expressed rabbit FMO isoforms identifying FMO1 and FMO3 as catalysts for SBC S-oxidation. researchgate.net The sulfur atom in SBC is sufficiently nucleophilic to be a good substrate for FMOs. researchgate.net The initial product, S-benzyl-L-cysteine sulfoxide, can be further oxidized to this compound. Cysteine conjugate S-oxidase, found in the microsomal fractions of rat liver and kidney, is a key enzyme that catalyzes the oxidation of cysteine S-conjugates to their sulfoxides, a crucial step in their metabolic processing.

Subsequent to S-oxidation, or as an alternative metabolic route for the initial cysteine conjugate, the β-lyase pathway can become involved. Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates. wikipedia.orgnih.gov This β-elimination reaction yields pyruvate (B1213749), ammonia, and a sulfur-containing fragment (a thiol). nih.gov While many enzymes with roles in amino acid metabolism exhibit β-lyase activity as a secondary function, this pathway is toxicologically significant. nih.gov If the resulting thiol is reactive, the β-lyase pathway serves as a bioactivation mechanism, leading to cellular toxicity. nih.gov S-benzyl-L-cysteine sulfoxide, also known as petiveriin, is a substrate for alliinase, a type of C-S lyase found in Petiveria alliacea, which mediates the formation of thiosulfinates. nih.govnih.gov In bacteria, such as Corynebacterium striatum, a cysteine-S-conjugate beta-lyase has been identified that cleaves S-benzyl-L-cysteine. scbt.com

The interplay between the S-oxidation and β-lyase pathways determines the ultimate biological effect of S-benzyl-L-cysteine and its analogues. While S-oxidation to the sulfoxide is often a step towards detoxification and excretion, the β-lyase pathway can generate reactive intermediates capable of causing cellular damage.

Table 1: Enzymes Involved in the Metabolism of S-Benzyl-L-cysteine and its Analogues

| Enzyme | Substrate(s) | Product(s) | Pathway | Source Organism/Tissue |

|---|---|---|---|---|

| Flavin-containing monooxygenase 1 (FMO1) | S-benzyl-L-cysteine | S-benzyl-L-cysteine sulfoxide | S-Oxidation | Rabbit (cDNA-expressed) researchgate.net |

| Flavin-containing monooxygenase 3 (FMO3) | S-benzyl-L-cysteine | S-benzyl-L-cysteine sulfoxide | S-Oxidation | Rabbit (cDNA-expressed) researchgate.net |

| Cysteine conjugate S-oxidase | S-benzyl-L-cysteine | S-benzyl-L-cysteine sulfoxide | S-Oxidation | Rat liver and kidney microsomes |

| Cysteine S-conjugate β-lyase | S-benzyl-L-cysteine | Pyruvate, Ammonia, Thiol | β-Lyase | Corynebacterium striatum scbt.com |

| Alliinase (C-S lyase) | S-benzyl-L-cysteine sulfoxide | S-benzyl phenylmethanethiosulfinate | β-Lyase | Petiveria alliacea nih.govnih.gov |

Formation of Protein Adducts and Mercapturic Acids

The metabolic processing of S-benzyl-L-cysteine and its S-oxidized derivatives can lead to the formation of mercapturic acids, which are typically excreted, or highly reactive intermediates that can form protein adducts, contributing to toxicity.

The mercapturic acid pathway is a major detoxification route for a wide array of xenobiotics. nih.gov This pathway involves the initial conjugation of an electrophilic compound with glutathione (B108866), which is subsequently metabolized to a cysteine S-conjugate. This conjugate is then N-acetylated by cysteine S-conjugate N-acetyltransferase to form an N-acetyl-L-cysteine S-conjugate, commonly known as a mercapturic acid. nih.govchemrxiv.org S-benzyl-L-cysteine is a substrate for this N-acetylation step, leading to the formation of S-benzyl-N-acetyl-L-cysteine (benzylmercapturic acid). chemrxiv.orgnih.gov Studies have shown that administration of S-benzyl-L-cysteine to marmosets results in the urinary excretion of the corresponding N-acetyl sulfoxide (mercapturic acid sulfoxide), indicating that both S-oxidation and N-acetylation occur. researchgate.net The detection of S-benzyl-N-acetyl-L-cysteine in the urine of workers exposed to toluene (B28343) confirms this metabolic pathway in humans, where toluene is metabolized to a reactive intermediate that conjugates with glutathione, eventually yielding the benzylmercapturic acid. nih.gov

While the formation of mercapturic acids is generally a detoxification process, the intermediates of the metabolic cascade can be reactive. The bioactivation of certain cysteine S-conjugates via the cysteine conjugate β-lyase pathway is a significant toxicological concern. nih.gov The β-lyase-catalyzed cleavage of a cysteine S-conjugate generates a reactive thiol fragment. nih.gov If this thiol is unstable, it can readily bind to cellular macromolecules, including proteins, forming protein adducts. This covalent modification can impair protein function, leading to cellular dysfunction and toxicity. The formation of such reactive intermediates is particularly implicated in the nephrotoxicity of some halogenated cysteine S-conjugates. nih.gov Although direct evidence for protein adduct formation specifically from this compound is not extensively detailed, the established mechanism of the β-lyase pathway suggests that if the sulfone is a substrate, the resulting benzylsulfinyl or related reactive species could potentially form adducts with proteins.

Table 2: Metabolites of S-Benzyl-L-cysteine

| Metabolite | Metabolic Pathway | Significance | Organism/Study Type |

|---|---|---|---|

| S-benzyl-L-cysteine sulfoxide | S-Oxidation | Intermediate, Substrate for β-lyase | Rabbit, Rat researchgate.net |

| S-benzyl-N-acetyl-L-cysteine (Benzylmercapturic acid) | Mercapturic Acid Pathway | Detoxification product, Biomarker of exposure | Human, In vitro chemrxiv.orgnih.gov |

| N-acetyl-S-benzyl-L-cysteine sulfoxide | S-Oxidation & Mercapturic Acid Pathway | Detoxification product | Marmoset researchgate.net |

| Thiol fragment, Pyruvate, Ammonia | β-Lyase Pathway | Potentially reactive species (thiol), End products | Corynebacterium striatum nih.govscbt.com |

Potential Applications and Therapeutic Research Mechanistic Focus

Development of Novel Herbicidal Agents

The unique biochemical properties of S-Benzyl-L-cysteine sulfone and its related precursors are being explored for the development of new herbicidal agents. The primary mechanism focuses on disrupting essential metabolic pathways in plants, specifically the synthesis of sulfur-containing amino acids.

Research has identified the sulfur assimilation pathway as a viable target for herbicides. S-Benzyl-L-cysteine (SBC), the precursor to this compound, has been identified as a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a critical enzyme in this pathway. mdpi.comresearchgate.net OAS-TL is part of the cysteine synthase complex and is responsible for the final step in L-cysteine biosynthesis, a crucial amino acid for plant growth and development. mdpi.com

The inhibition of OAS-TL by compounds like SBC leads to a cascade of detrimental effects on the plant's physiology. By limiting the availability of L-cysteine and assimilated sulfur, the synthesis of essential proteins, prosthetic groups, and key components of the photosynthetic machinery is disrupted. nih.gov Studies on maize (Zea mays) and morning glory (Ipomoea grandifolia) have demonstrated that exposure to SBC results in:

Impaired Photosynthesis: A diminished rate of CO2 assimilation due to both stomatal and non-stomatal limitations. nih.gov This includes the suppression of crucial elements in the photosynthetic electron transport chain, such as photosystems I and II, the cytochrome b6f complex, and ATP synthase, many of which contain sulfur-based prosthetic groups. mdpi.comresearchgate.netnih.gov

Oxidative Stress: The diminished electron flow rate leads to a significant increase in reactive oxygen species (ROS), causing cellular damage. researchgate.netnih.gov

These findings underscore the potential of targeting the sulfur assimilation pathway with inhibitors like S-Benzyl-L-cysteine and its sulfone derivative as a promising strategy for creating a new class of selective herbicides. mdpi.comresearchgate.net

Table 1: Effects of S-Benzyl-L-cysteine (SBC) on Photosynthetic Parameters and Oxidative Stress in Plants

| Parameter | Plant Species | Observation | Reference |

| Gas Exchange | Ipomoea grandifolia | Impaired, indicating compromised photosynthesis. | mdpi.comresearchgate.net |

| Chlorophyll (B73375) a Fluorescence | Ipomoea grandifolia | Impaired, indicating damage to the photosynthetic apparatus. | mdpi.comresearchgate.net |

| Maximum Fluorescence Yield (Fm) | Ipomoea grandifolia | Decreased by 14%. | researchgate.net |

| Variable Fluorescence (Fv) | Ipomoea grandifolia | Decreased by 15%. | researchgate.net |

| CO₂ Assimilation | Maize (Zea mays) | Diminished rate. | nih.gov |

| Reactive Oxygen Species (ROS) | Maize (Zea mays) | Substantial increase in levels within leaves. | nih.gov |

| Oxidative Stress Markers | Ipomoea grandifolia | Increased malondialdehyde (30%), ROS (55%), and conjugated dienes (61%). | mdpi.comresearchgate.net |

Neuroprotective Strategies Based on Cysteine Analogues

Cysteine and its analogues are integral to cellular redox homeostasis, and their dysregulation is linked to several neurodegenerative disorders. nih.gov Research into cysteine derivatives, particularly sulfur-substituted compounds like S-allyl-L-cysteine (SAC), has revealed significant neuroprotective potential, offering a blueprint for therapeutic strategies. scienceopen.comnih.gov

The disruption of cysteine metabolism and the resulting oxidative stress are common factors in the pathology of conditions like Alzheimer's, Parkinson's, and Huntington's disease. nih.govscienceopen.com Cysteine analogues have shown promise in counteracting these processes. For instance, SAC and its derivatives, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have demonstrated neuroprotective effects in various experimental models. scienceopen.com These compounds have been shown to protect dopaminergic neurons and decrease the production of amyloid-β peptide, a key component of the amyloid plaques found in Alzheimer's disease. scienceopen.comnih.gov The therapeutic potential lies in restoring the balance of cysteine metabolism, which is crucial for neuronal health and mitigating the widespread impact of "cysteine stress" in the brain. nih.gov

Endoplasmic reticulum (ER) stress is a pathological condition implicated in a wide range of neurodegenerative diseases. scienceopen.com It can lead to the activation of calpain, a calcium-dependent cysteine protease, which triggers neuronal cell death. researchgate.net

Studies have shown that S-allyl-L-cysteine (SAC) exerts significant protective effects against ER stress-induced neurotoxicity in cultured hippocampal neurons. scienceopen.comscribd.com The proposed mechanism for SAC's action is the direct suppression of calpain activity by binding to the enzyme's calcium-binding domain. scienceopen.comresearchgate.net Interestingly, related cysteine analogues offer even more potent protection through different mechanisms. Research on various SAC derivatives found that S-propyl-L-cysteine (SPC) and S-ethyl-L-cysteine (SEC) exhibited stronger neuroprotective activity against ER stress, but this effect was independent of calpain inhibition, suggesting alternative therapeutic pathways. researchgate.net Furthermore, a novel conjugate derived from S-allyl-l-cysteine was found to reduce ER stress, highlighting the broad potential of this class of compounds in developing neuroprotective agents that target ER stress pathways. mdpi.com

Table 2: Neuroprotective Activity of Cysteine Analogues Against Endoplasmic Reticulum (ER) Stress

| Compound | Model System | Key Finding | Mechanism | Reference |

| S-allyl-L-cysteine (SAC) | Cultured rat hippocampal neurons | Significant protection against ER stress-induced neurotoxicity. | Direct suppression of calpain activity. | scienceopen.comresearchgate.net |

| S-propyl-L-cysteine (SPC) | Cultured hippocampal neurons | Strongest neuroprotective activity among tested analogues. | Independent of calpain inhibition. | researchgate.net |

| S-ethyl-L-cysteine (SEC) | Cultured hippocampal neurons | Potent neuroprotective activity. | Independent of calpain inhibition. | researchgate.net |

| MTC (a SAC conjugate) | PC12 cells, primary neurons | Reduced ER stress protein expression (e.g., CHOP, GRP78). | Activation of PI3K/AKT and MEK/ERK pathways. | mdpi.com |

Anticancer Research via Metabolic Pathway Inhibition

A key challenge in cancer chemotherapy is the high systemic toxicity of potent drugs due to a lack of specificity for tumor cells. nih.gov Designing prodrugs that are selectively activated within cancer cells is a promising strategy to enhance efficacy while minimizing side effects.

One innovative approach to creating tumor-selective anticancer drugs involves leveraging the unique metabolic environment of cancer cells, which often exhibit upregulated glutathione (B108866) (GSH) biosynthesis. nih.gov This strategy uses glutathione-dependent bioactivation to convert a benign prodrug into a cytotoxic agent specifically at the tumor site. nih.gov

The mechanistic basis for this approach is inspired by the toxicity of compounds like trichloroethylene-cysteine S-conjugate sulfoxide (B87167). nih.gov Cysteine S-conjugate sulfoxides, a class that includes this compound, can act as Michael acceptors. These molecules undergo rapid addition-elimination reactions with biological thiols. nih.gov When the thiol is glutathione, the reaction can release the active form of an anticancer drug. nih.gov

No Verifiable Research Found for this compound in Requested Applications

Following a comprehensive review of available scientific literature, there is insufficient evidence to support an article on this compound focusing on its role in the inhibition of hydrogen sulfide (B99878) (H₂S) production enzymes, its antibacterial activity, or its mechanism of action against antibiotic-resistant strains as outlined.

Research into organosulfur compounds often involves related molecules such as S-benzyl-L-cysteine (SBC) and its sulfoxide derivative. Studies on SBC, for instance, have identified it as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in L-cysteine biosynthesis in plants, which can impact growth and photosynthesis. However, this is distinct from the direct inhibition of H₂S-producing enzymes like cystathionine-β-synthase (CBS) or cystathionine-γ-lyase (CSE), which are the primary targets for modulating H₂S levels in mammalian and bacterial systems.

Furthermore, investigations into the metabolism of S-benzyl-L-cysteine in certain biological systems have shown it can be converted to S-benzyl-L-cysteine sulfoxide, with some studies explicitly noting that the sulfone form was not detected. This indicates that this compound may not be a significant metabolite, and as a result, its biological activities in these specific areas have not been a focus of research.

While the broader class of organosulfur compounds has been a subject of research for potential therapeutic applications, including antimicrobial and biofilm-inhibiting properties, specific data for this compound remains elusive in the public domain. Consequently, an article that strictly adheres to the requested scientific topics and compound cannot be generated at this time.

Analytical Methodologies in S Benzyl L Cysteine Sulfone Research

Chromatographic and Spectroscopic Characterization

Chromatographic and spectroscopic techniques are fundamental to the isolation, quantification, and identification of S-Benzyl-L-cysteine Sulfone and its related metabolites in biological and chemical matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of S-substituted cysteine derivatives like this compound. The polarity of the sulfone group makes reversed-phase HPLC (RP-HPLC) a particularly suitable method for its separation and quantification. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution.

The detection of this compound can be achieved using various detectors. Ultraviolet (UV) detection is commonly employed, leveraging the aromatic benzyl (B1604629) group for absorbance, typically in the range of 200-280 nm. For enhanced sensitivity and selectivity, fluorescence detection can be utilized after pre-column derivatization with a fluorogenic reagent.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | Approximately 12-15 minutes |

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification of this compound and its metabolites. The high sensitivity and specificity of MS allow for the determination of the molecular weight and structural elucidation of compounds even at low concentrations.

In a typical LC-MS/MS analysis, this compound would first be separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer (MS/MS) provides a unique fragmentation pattern that aids in structural confirmation.

Expected fragmentation of this compound ([C10H13NO4S+H]⁺, m/z 244.06) would likely involve the cleavage of the C-S and C-C bonds. A plausible fragmentation pathway is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss |

| 244.06 | 152.03 | Loss of the benzyl group ([C7H7]+) |

| 244.06 | 91.05 | Benzyl cation ([C7H7]+) |

| 244.06 | 74.02 | Fragment corresponding to the amino acid backbone |

This technique is crucial for metabolic studies, enabling the identification of biotransformation products such as hydroxylated or conjugated metabolites of this compound.

Electrophoretic Techniques for Enzyme Analysis

Electrophoretic techniques are vital for studying the enzymes that may be involved in the metabolism of this compound. These methods separate proteins based on their physical properties, allowing for their identification and characterization.

Native Polyacrylamide Gel Electrophoresis (PAGE)

Native PAGE separates proteins in their folded, active state, making it an ideal technique for identifying enzymes that can metabolize this compound. nih.gov Following electrophoretic separation of a protein mixture (e.g., a cell lysate), the gel can be incubated with this compound and a series of reagents to visualize the enzymatic activity as a distinct band. nih.gov

For instance, if an enzyme such as a C-S lyase were to act on this compound, it would cleave the C-S bond. creative-enzymes.com An activity stain could be designed to detect one of the reaction products, thereby revealing the position of the active enzyme in the gel. nih.gov This approach has been successfully used to identify cysteine S-conjugate β-lyase activity in tissue homogenates. nih.gov

Sodium Dodecyl Sulfate (B86663) Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a denaturing electrophoretic technique that separates proteins primarily based on their molecular weight. While it does not allow for the direct assessment of enzyme activity, it is a powerful tool for monitoring protein purity during enzyme purification, determining the subunit composition of an enzyme, and observing changes in the proteome in response to treatment with this compound.

For example, if this compound or its metabolites were to covalently modify cellular proteins, SDS-PAGE could be used to visualize these changes. By comparing the protein profiles of control and treated samples, one could identify proteins that have been adducted, often observed as a shift in their apparent molecular weight.

In Vitro Enzyme Activity Assays

To quantitatively measure the activity of enzymes that metabolize this compound, in vitro enzyme activity assays are essential. These assays typically involve incubating the purified enzyme or a cell extract with the substrate under controlled conditions and measuring the rate of product formation or substrate depletion over time.

Given that this compound is a cysteine S-conjugate, a likely enzymatic transformation is the cleavage of the C-S bond by a C-S lyase (also known as cysteine S-conjugate β-lyase). creative-enzymes.com The activity of such an enzyme can be monitored by several methods:

Spectrophotometric detection of pyruvate (B1213749): The β-elimination reaction catalyzed by C-S lyases produces pyruvate. The rate of pyruvate formation can be continuously monitored by coupling its reduction to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺, which is observed as a decrease in absorbance at 340 nm. researchgate.net

Detection of the thiol product: The cleavage of this compound would release a benzyl sulfinic acid or a related thiol-containing fragment. This product could be detected spectrophotometrically using a thiol-reactive reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Chromatographic analysis: Aliquots of the reaction mixture can be taken at various time points, the reaction stopped, and the amount of remaining substrate or formed product quantified by HPLC.

A summary of a potential in vitro enzyme activity assay for a C-S lyase acting on this compound is provided in the table below.

| Component | Concentration/Condition |

| Buffer | 100 mM Tris-HCl, pH 8.0 |

| Substrate | 1 mM this compound |

| Enzyme | Purified C-S lyase or cell extract |

| Cofactor | 50 µM Pyridoxal (B1214274) 5'-phosphate (PLP) |

| Coupling Enzyme | 10 units/mL Lactate dehydrogenase |

| Cosubstrate | 0.2 mM NADH |

| Temperature | 37 °C |

| Detection | Decrease in absorbance at 340 nm |

Spectrophotometric Coupled Assays